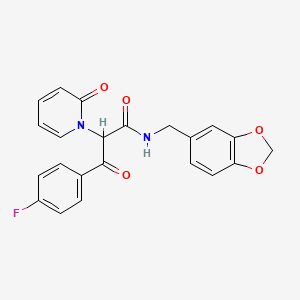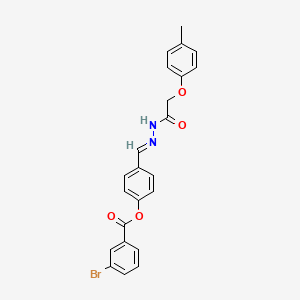![molecular formula C23H19ClN2O2S B15019077 2-[(4-chlorophenyl)sulfanyl]-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B15019077.png)
2-[(4-chlorophenyl)sulfanyl]-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorophenyl)sulfanyl]-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a complex organic compound that features a benzoxazole ring, a chlorophenyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide typically involves multiple steps. One common route starts with the preparation of the benzoxazole ring, followed by the introduction of the chlorophenyl group and the sulfanyl linkage. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters like temperature, pressure, and pH is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the benzoxazole ring.
Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chlorophenyl group.
Scientific Research Applications
2-[(4-chlorophenyl)sulfanyl]-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl group and sulfanyl linkage can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-bromophenyl)sulfanyl]-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide
- 2-[(4-methylphenyl)sulfanyl]-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide
- 2-[(4-fluorophenyl)sulfanyl]-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide
Uniqueness
What sets 2-[(4-chlorophenyl)sulfanyl]-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide apart from similar compounds is its specific combination of functional groups, which can result in unique chemical and biological properties. For instance, the presence of the chlorophenyl group may enhance its antimicrobial activity compared to its bromophenyl or methylphenyl analogs.
Properties
Molecular Formula |
C23H19ClN2O2S |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H19ClN2O2S/c1-14-10-20-21(11-15(14)2)28-23(26-20)16-4-3-5-18(12-16)25-22(27)13-29-19-8-6-17(24)7-9-19/h3-12H,13H2,1-2H3,(H,25,27) |
InChI Key |
TXWXIQJBWWZCDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)CSC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B15018994.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]biphenyl-4-carboxamide](/img/structure/B15018996.png)
![2-(4-{4-Nitro-3-[(2-phenoxyethyl)amino]phenyl}piperazin-1-yl)ethanol](/img/structure/B15019005.png)
![1,3-dimethyl-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15019018.png)
![N~1~-(2-{2-[(E)-1-(4-cyanophenyl)methylidene]hydrazino}-2-oxoethyl)-N~1~-(4-isopropylphenyl)-1-benzenesulfonamide](/img/structure/B15019022.png)
![4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methyl-3-nitrobenzenesulfonate](/img/structure/B15019023.png)

![2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B15019041.png)

![4-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B15019052.png)
![4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15019055.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide](/img/structure/B15019057.png)
![2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-phenyl-5-propyl-1,3-thiazole](/img/structure/B15019059.png)
![2-bromo-6-[(Z)-(2-{4-[(3-bromophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B15019065.png)
